azido-PAPA-APEC
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Overview
Description
2-(4-(2-(2-((4-Azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5’-N-ethylcarboxamidoadenosine is a complex organic compound known for its specific interactions with adenosine receptors.
Preparation Methods
The synthesis of 2-(4-(2-(2-((4-Azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5’-N-ethylcarboxamidoadenosine involves multiple steps, typically starting with the preparation of the azidophenyl intermediate. This intermediate is then coupled with various amine and carboxamide groups under controlled conditions to form the final product. Industrial production methods often utilize automated synthesizers and high-throughput screening to ensure purity and yield .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the azido group. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon.
Scientific Research Applications
2-(4-(2-(2-((4-Azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5’-N-ethylcarboxamidoadenosine has a wide range of scientific research applications:
Chemistry: Used as a photolabeling agent to study receptor-ligand interactions.
Biology: Helps in mapping protein structures and understanding cellular signaling pathways.
Medicine: Investigated for its potential in drug development, particularly targeting adenosine receptors.
Industry: Utilized in the development of diagnostic tools and biochemical assays.
Mechanism of Action
The compound exerts its effects primarily through its interaction with adenosine receptors, specifically the A2a subtype. It acts as a photolabel, binding to the receptor and allowing for detailed mapping of receptor sites. The molecular targets include transmembrane regions of the receptor, and the pathways involved are related to G-protein coupled receptor signaling .
Comparison with Similar Compounds
Compared to other adenosine receptor ligands, 2-(4-(2-(2-((4-Azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5’-N-ethylcarboxamidoadenosine is unique due to its azido group, which allows for specific photolabeling. Similar compounds include:
- 2-[2-[4-[2-[2-[1,3-Dihydro-1,1-bis(4-hydroxyphenyl)-3-oxo-5-isobenzofuranthioureidyl]ethylaminocarbonyl]ethyl]phenyl]ethylamino-5’-N-ethylcarboxamidoadenosine
- 2-[4-[2-[2-[1,3-Dihydro-1,1-bis(4-hydroxyphenyl)-3-oxo-5-isobenzofuranthioureidyl]ethylaminocarbonyl]ethyl]phenyl]ethylamino-5’-N-ethylcarboxamidoadenosine These compounds share structural similarities but differ in their functional groups and specific applications .
Properties
CAS No. |
129932-69-0 |
---|---|
Molecular Formula |
C33H40N12O6 |
Molecular Weight |
700.7 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-5-[6-amino-2-[2-[4-[3-[2-[[2-(4-azidophenyl)acetyl]amino]ethylamino]-3-oxopropyl]phenyl]ethylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C33H40N12O6/c1-2-36-31(50)28-26(48)27(49)32(51-28)45-18-40-25-29(34)41-33(42-30(25)45)39-14-13-20-5-3-19(4-6-20)9-12-23(46)37-15-16-38-24(47)17-21-7-10-22(11-8-21)43-44-35/h3-8,10-11,18,26-28,32,48-49H,2,9,12-17H2,1H3,(H,36,50)(H,37,46)(H,38,47)(H3,34,39,41,42)/t26-,27+,28-,32+/m0/s1 |
InChI Key |
YJGWMZNVZGRORZ-CKXMCULTSA-N |
Isomeric SMILES |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N=[N+]=[N-])N)O)O |
SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N=[N+]=[N-])N)O)O |
Canonical SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N=[N+]=[N-])N)O)O |
129932-69-0 | |
Synonyms |
125I-azido-PAPA-APEC 2-(4-(2-(2-((4-azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5'-N-ethylcarboxamidoadenosine |
Origin of Product |
United States |
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